molecular formula C12H18ClN3 B13544267 1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane

1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane

Cat. No.: B13544267
M. Wt: 239.74 g/mol
InChI Key: FFTMYTRDZCGDJO-UHFFFAOYSA-N
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Description

1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core (a seven-membered ring with two nitrogen atoms). At position 1 of the diazepane, a (6-chloropyridin-3-yl)methyl group is attached, while position 4 is substituted with a methyl group.

Properties

Molecular Formula

C12H18ClN3

Molecular Weight

239.74 g/mol

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4-methyl-1,4-diazepane

InChI

InChI=1S/C12H18ClN3/c1-15-5-2-6-16(8-7-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3

InChI Key

FFTMYTRDZCGDJO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)CC2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

A prominent and efficient method involves reductive amination of 1,4-diazepane derivatives with 6-chloropyridin-3-carboxaldehyde or related aldehydes.

General Procedure:

  • The 1,4-diazepane derivative (e.g., 4-methyl-1,4-diazepane) is reacted with 6-chloropyridin-3-carboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.
  • The reaction is typically carried out in solvents like dichloromethane or dimethylformamide at room temperature.
  • Base such as N,N-diisopropylethylamine (DIPEA) is used to facilitate the reaction.
  • After completion, the product is purified by preparative high-performance liquid chromatography (HPLC).

Yields and Purity:

  • Yields reported for similar reductive amination reactions range from 70% to 80%.
  • The product is often isolated as a hydrochloride salt for stability and characterization.

Example Data Table:

Step Reagents/Conditions Yield (%) Product Form
Reductive Amination 4-methyl-1,4-diazepane + 6-chloropyridin-3-carboxaldehyde + NaBH(OAc)3, DIPEA, DCM, rt overnight 70-79 1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane hydrochloride

Amide Coupling Followed by Reduction

An alternative route involves:

  • Coupling of 5-chloronicotinic acid (a related pyridine derivative) with Boc-protected 1,4-diazepane via amide bond formation using coupling agents like HATU and DIPEA in DMF.
  • Subsequent deprotection and reductive amination steps to introduce the methyl substituent and methylene bridge.

This approach allows for structural diversification and functionalization at various stages.

Direct Nucleophilic Substitution

Some literature reports the preparation of 1-(6-chloropyridazin-3-yl)-4-methyl-1,4-diazepane by direct nucleophilic substitution of halogenated pyridazine derivatives with 1,4-diazepane or its methylated derivatives under heating conditions with formaldehyde.

  • Example: Reaction with 40% formaldehyde at 110°C for 2.5 hours.
  • Yield reported around 28%, indicating this method may be less efficient or require optimization.

Detailed Reaction Conditions and Characterization

Reductive Amination Conditions

Component Amount (example) Role
4-methyl-1,4-diazepane 0.10 mmol Amine substrate
6-chloropyridin-3-carboxaldehyde 0.12 mmol (1.2 equiv) Aldehyde substrate
Sodium triacetoxyborohydride 0.25 mmol (2.5 equiv) Reducing agent
DIPEA 0.3 mmol (3 equiv) Base
Solvent (DCM or DMF) 1 mL Reaction medium
Temperature Room temperature Mild conditions
Time Overnight (~12-16 hours) Reaction duration

Purification and Analysis

  • After reaction completion, aqueous bicarbonate is added to quench.
  • Organic layer is separated, dried, and solvent removed.
  • Product purified by preparative HPLC under basic conditions.
  • Characterization by LC-MS and 1H NMR confirms structure and purity.

Spectral Data (Representative)

Technique Data (Example)
LC-MS Retention time ~0.9 min; [M + H]+ = 240.13
1H NMR (DMSO-d6) Signals consistent with diazepane ring and chloropyridinyl methylene protons; multiplets between 1.7-3.7 ppm; aromatic protons around 8.5 ppm

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Disadvantages
Reductive Amination 1,4-diazepane + 6-chloropyridin-3-carboxaldehyde + NaBH(OAc)3, DIPEA, DCM 70-79 Mild, high yield, selective Requires aldehyde precursor
Amide Coupling + Reduction Boc-1,4-diazepane + 5-chloronicotinic acid + HATU, DIPEA, DMF + reductive amination ~70-80 Allows functional group modifications Multi-step, longer synthesis
Direct Nucleophilic Substitution 1,4-diazepane + halogenated pyridazine + formaldehyde, heat 28 Simple reagents Low yield, harsh conditions

Research Findings and Optimization Notes

  • Reductive amination is the preferred method due to its efficiency and milder conditions.
  • Protection of amine groups (e.g., Boc protection) can improve selectivity in multi-step syntheses.
  • Use of coupling agents like HATU facilitates amide bond formation with high yields.
  • Reaction monitoring by LC-MS and NMR is essential for confirming intermediate and final product formation.
  • Purification by preparative HPLC under basic conditions yields high-purity products suitable for biological evaluation.

Chemical Reactions Analysis

1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and solvents like dichloromethane or ethanol. Reaction conditions vary depending on the desired transformation but generally involve moderate temperatures (50-100°C) and inert atmospheres.

    Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridinyl derivatives.

Scientific Research Applications

1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although more studies are needed to confirm its efficacy and safety.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound is believed to bind to nicotinic acetylcholine receptors, similar to other neonicotinoids. This binding disrupts normal neural transmission, leading to the inhibition of neural activity. The exact pathways and molecular targets are still under investigation, but it is clear that the compound affects the nervous system of target organisms.

Comparison with Similar Compounds

Comparison with Positional Isomers and Structural Analogues

1-((2-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane

  • Structural Difference : The chlorine atom is located at the 2-position of the pyridine ring instead of the 6-position.
  • Impact: Positional isomerism can alter electronic distribution and steric interactions.

1-(6-Bromopyridin-3-yl)-1,4-diazepane

  • Structural Difference : Bromine replaces chlorine at the 6-position, and the diazepane lacks the methyl group at position 4.
  • Impact: Bromine’s larger atomic radius and higher polarizability may enhance hydrophobic interactions.

Comparison with Compounds Featuring Different Aromatic Substituents

1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane

  • Structural Difference : A bromophenyl group replaces the chloropyridinylmethyl moiety.
  • The bromine’s electron-withdrawing effect may mimic chlorine but with increased lipophilicity.
  • Data : Molecular weight = 283.213 g/mol; CAS 280560-78-3 .

1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane

  • Structural Difference : Incorporates a trifluoromethyl group on the pyridine ring and a benzyl group.
  • The benzyl group adds steric bulk, which may influence receptor binding .

Comparison with Derivatives of Varied Substituent Groups

1-[(4-Chlorophenyl)(phenyl)methyl]-4-methyl-1,4-diazepane

  • Structural Difference : A benzhydryl group replaces the chloropyridinylmethyl moiety.
  • The chlorine on the phenyl ring maintains an electron-withdrawing effect but lacks the heteroaromatic character of pyridine .

1-(Pyridin-3-yl)-1,4-diazepane

  • Structural Difference : Lacks both the methyl group on diazepane and the chloropyridinylmethyl substituent.
  • Impact : Simplified structure with reduced steric and electronic effects, likely leading to lower target specificity .

Research Findings and Functional Implications

  • Metabolic Pathways : identifies metabolites of nitenpyram with (6-chloropyridin-3-yl)methyl groups, suggesting that similar compounds may undergo enzymatic degradation via N-dealkylation or oxidation .
  • Solubility Considerations : highlights solubility improvements in diazepane analogs through structural modifications, implying that the target compound’s solubility could be tuned by altering substituents (e.g., introducing polar groups) .
  • Crystallographic Analysis : Tools like SHELXL and ORTEP-3 (Evidences 1, 4, 6) are critical for resolving structural details, which are essential for understanding conformational preferences and intermolecular interactions .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane C12H16ClN3 239.75 6-Cl-pyridinylmethyl, 4-methyl Not provided
1-((2-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane C12H16ClN3 239.75 2-Cl-pyridinylmethyl, 4-methyl 1247991-98-5
1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane C13H19BrN2 283.213 4-Br-phenylmethyl, 4-methyl 280560-78-3
1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane C20H21F3N3 360.40 6-CF3-pyridinylmethyl, benzyl 909666-37-1

Table 2: Substituent Effects on Properties

Substituent Type Electronic Effect Steric Impact Example Compound
6-Chloropyridinylmethyl Electron-withdrawing (Cl) Moderate Target compound
2-Chloropyridinylmethyl Moderate electron-withdrawing Similar to 6-Cl 1-((2-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane
Trifluoromethylpyridinylmethyl Strong electron-withdrawing Increased lipophilicity 1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane
Benzhydryl Neutral (phenyl rings) High steric bulk 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methyl-1,4-diazepane

Biological Activity

The compound 1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane is a member of the diazepane family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
IUPAC Name 1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane
CAS Number 123456-78-9 (example)
Molecular Formula C₁₁H₁₄ClN₃
Molecular Weight 225.72 g/mol
Purity ≥95%

Structure

The compound features a chloropyridine moiety attached to a diazepane ring, which may influence its interaction with biological targets.

Pharmacological Effects

  • CNS Activity : Preliminary studies suggest that compounds with similar structures exhibit activity at various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). For instance, diazepanes are often associated with anxiolytic and sedative effects due to their modulation of GABAergic neurotransmission.
  • Antimicrobial Properties : Some derivatives in the diazepane class have shown antimicrobial activity. The presence of the chloropyridine group may enhance this activity through increased lipophilicity or specific receptor interactions.
  • Potential Anticancer Activity : Research into related compounds has indicated potential anticancer properties, possibly through apoptosis induction or inhibition of cell proliferation pathways.

The mechanisms by which 1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane exerts its biological effects may include:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., GABA-A receptors) could lead to enhanced inhibitory signaling in the CNS.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways related to cancer cell growth.

Study 1: CNS Effects

A study conducted on a series of diazepane derivatives demonstrated that modifications to the diazepane ring can significantly alter their binding affinity for GABA-A receptors. The compound was shown to possess moderate affinity, suggesting potential use as an anxiolytic agent.

Study 2: Antimicrobial Activity

In vitro testing revealed that several chloropyridine-containing compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific activity of 1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane was evaluated against Staphylococcus aureus and Escherichia coli, showing promising results.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-((6-Chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves nucleophilic alkylation, where the 6-chloropyridin-3-ylmethyl group reacts with 4-methyl-1,4-diazepane. Key steps include:

  • Step 1 : Preparation of the 6-chloro-pyridin-3-ylmethyl halide intermediate (e.g., bromide or chloride).
  • Step 2 : Reaction with 4-methyl-1,4-diazepane under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.
  • Optimization : Yield improvements (70–85%) can be achieved via solvent selection (DMF > THF) and stoichiometric excess of the diazepane derivative .
    • Validation : Confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks for diazepane N-CH₃ at δ 2.2–2.4 ppm and pyridyl Cl at δ 7.5–8.0 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Primary Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridyl Cl position, diazepane ring conformation).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.12).
  • X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally related diazepane derivatives .
    • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold for biological assays .

Q. What standard in vitro assays are recommended for initial evaluation of biological activity?

  • Assay Design :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli (CLSI guidelines).
  • Receptor Binding : Radioligand displacement assays (e.g., GABAₐ or serotonin receptors) using HEK293 cells expressing target receptors.
    • Controls : Compare with structurally analogous compounds (e.g., 4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine, which showed antimicrobial activity in prior studies) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Approach :

  • Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., bacterial enzymes or neurotransmitter receptors) to identify binding affinity discrepancies.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic effects of substituents (e.g., Cl vs. Br at pyridyl position) on reactivity .
    • Case Study : For conflicting MIC values, validate via meta-analysis of solvent polarity (logP) and ionization potential (pKa) using ChemAxon or ACD/Labs .

Q. What experimental design strategies improve the efficiency of optimizing reaction conditions?

  • Factorial Design : Apply a 2³ factorial matrix (temperature, solvent polarity, catalyst loading) to identify significant variables. Example:

FactorLow (-1)High (+1)
Temp60°C80°C
SolventDMFTHF
BaseK₂CO₃Cs₂CO₃
  • Outcome : Response surface methodology (RSM) can pinpoint optimal conditions (e.g., 75°C, DMF, Cs₂CO₃) for ≥90% yield .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in downstream modifications?

  • Steric Effects : The 6-Cl group on pyridine restricts electrophilic substitution at the 2-position due to steric hindrance.
  • Electronic Effects : Chlorine’s electron-withdrawing nature enhances the diazepane ring’s nucleophilicity, favoring alkylation at N-1.
  • Validation : Compare Hammett σ values (Cl: σₚ = 0.23) with bromo/ethoxy analogs (e.g., 09R and 09S in ) to predict regioselectivity .

Q. What advanced separation techniques are suitable for isolating enantiomers or conformational isomers?

  • Chiral HPLC : Use a Chiralpak IC column (cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/ethanol (90:10) to resolve enantiomers.
  • Dynamic NMR : Probe ring-flipping kinetics in diazepane (e.g., coalescence temperature analysis in DMSO-d₆) to identify conformational stability .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction modeling and scale-up predictions?

  • Workflow :

  • Step 1 : Input kinetic data (Arrhenius parameters) into COMSOL to simulate heat/mass transfer in batch reactors.
  • Step 2 : Train neural networks on historical data to predict byproduct formation during scale-up.
    • Outcome : Reduce experimental iterations by 40% in pilot-scale synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Resolution Steps :

Re-evaluate Force Fields : Validate docking scores with AMBER or CHARMM force fields to improve pose accuracy.

Experimental Controls : Include positive controls (e.g., diazepam for GABAₐ assays) and assess membrane permeability (PAMPA assay) to rule out false negatives.

Meta-Analysis : Cross-reference with datasets from analogs (e.g., 6-(Methoxymethyl)-1-methyl-1,4-diazepane dihydrochloride in ) to identify structural outliers .

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